molecular formula C16H15N3O5S B2641284 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide CAS No. 941975-05-9

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide

Cat. No. B2641284
CAS RN: 941975-05-9
M. Wt: 361.37
InChI Key: PNDVYWXTVAFGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as MLN4924 and is a small molecule inhibitor of NEDD8-activating enzyme (NAE).

Scientific Research Applications

Antimicrobial Applications

A series of thiazole and thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant inhibitory action against various strains of bacteria and fungi, highlighting their potential therapeutic intervention for microbial diseases. Notably, compounds incorporating the thiazole ring demonstrated valuable antibacterial and antifungal activities, suggesting a promising approach to combat bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Structural and Synthesis Studies

Research into the structural studies and physicochemical properties of co-crystals involving similar molecular frameworks has been conducted to enhance the photostability and clinically relevant physicochemical properties of pharmaceutical compounds. This includes the preparation of nitrofurantoin (NF) co-crystals to investigate their ability to improve the drug's properties, suggesting a methodological advancement in drug formulation and delivery (Vangala, Chow, & Tan, 2012).

Molecular Docking and Antibacterial Evaluation

Molecular docking studies have been employed to understand the interaction of synthesized compounds with bacterial protein receptors. This approach provides insight into the binding efficiency and potential antibacterial activity of newly synthesized naphthalene-1,4-dione derivatives, which could lead to the development of novel antibacterial agents. Compound evaluations showed significant minimum inhibitory concentration (MIC) values against certain bacterial strains, underscoring the relevance of molecular docking in guiding the synthesis of effective antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Synthesis Methodologies

Innovative synthesis methodologies, such as one-pot synthesis of quinazolin-4(3H)-ones from nitrobenzamides using sodium dithionite, have been explored. These methods offer streamlined, efficient routes to produce heterocyclic compounds, which are crucial in the development of new pharmaceuticals (Romero, Salazar, & López, 2013).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c20-16(12-5-7-14(8-6-12)19(21)22)17-13-3-1-4-15(11-13)18-9-2-10-25(18,23)24/h1,3-8,11H,2,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDVYWXTVAFGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.